Cas no 2167832-54-2 (1-{2-aminobicyclo2.2.1heptan-1-yl}-N-methylmethanesulfonamide)

1-{2-aminobicyclo2.2.1heptan-1-yl}-N-methylmethanesulfonamide 化学的及び物理的性質
名前と識別子
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- 1-{2-aminobicyclo2.2.1heptan-1-yl}-N-methylmethanesulfonamide
- EN300-1478256
- 2167832-54-2
- 1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide
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- インチ: 1S/C9H18N2O2S/c1-11-14(12,13)6-9-3-2-7(5-9)4-8(9)10/h7-8,11H,2-6,10H2,1H3
- InChIKey: FIQCGXBVLJBQSJ-UHFFFAOYSA-N
- ほほえんだ: S(CC12CCC(CC1N)C2)(NC)(=O)=O
計算された属性
- せいみつぶんしりょう: 218.10889899g/mol
- どういたいしつりょう: 218.10889899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 80.6Ų
1-{2-aminobicyclo2.2.1heptan-1-yl}-N-methylmethanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1478256-50mg |
1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |
2167832-54-2 | 50mg |
$1500.0 | 2023-09-28 | ||
Enamine | EN300-1478256-500mg |
1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |
2167832-54-2 | 500mg |
$1714.0 | 2023-09-28 | ||
Enamine | EN300-1478256-10000mg |
1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |
2167832-54-2 | 10000mg |
$7681.0 | 2023-09-28 | ||
Enamine | EN300-1478256-1.0g |
1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |
2167832-54-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1478256-250mg |
1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |
2167832-54-2 | 250mg |
$1642.0 | 2023-09-28 | ||
Enamine | EN300-1478256-1000mg |
1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |
2167832-54-2 | 1000mg |
$1785.0 | 2023-09-28 | ||
Enamine | EN300-1478256-5000mg |
1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |
2167832-54-2 | 5000mg |
$5179.0 | 2023-09-28 | ||
Enamine | EN300-1478256-100mg |
1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |
2167832-54-2 | 100mg |
$1572.0 | 2023-09-28 | ||
Enamine | EN300-1478256-2500mg |
1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide |
2167832-54-2 | 2500mg |
$3501.0 | 2023-09-28 |
1-{2-aminobicyclo2.2.1heptan-1-yl}-N-methylmethanesulfonamide 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
1-{2-aminobicyclo2.2.1heptan-1-yl}-N-methylmethanesulfonamideに関する追加情報
1-{2-Aminobicyclo[2.2.1]Heptan-1-Yl}-N-Methylmethanesulfonamide: A Comprehensive Overview
The compound with CAS No. 2167832-54-2, known as 1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. This molecule is a derivative of methanesulfonamide, a class of compounds widely studied for their biological activity and versatility in chemical synthesis.
The bicyclo[2.2.1]heptane framework, a key structural component of this compound, is a rigid bicyclic system that contributes to the molecule's stability and bioavailability. The presence of an amine group at the 2-position of the bicyclo system further enhances its potential for forming hydrogen bonds, which is crucial for interactions with biological targets such as enzymes or receptors.
Recent studies have highlighted the importance of methanesulfonamides in medicinal chemistry, particularly as bioisosteres or as components in multi-target drug designs. The N-methyl substitution in this compound adds an additional layer of complexity, potentially influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Research into the synthesis of 1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide has focused on optimizing reaction conditions to achieve high yields and purity. Methods involving nucleophilic substitution and amide bond formation have been explored, with particular emphasis on stereochemical control due to the bicyclic structure's inherent complexity.
From a pharmacological perspective, this compound has shown promise in preclinical models targeting various disease states. Its ability to modulate specific signaling pathways makes it a candidate for therapeutic interventions in areas such as inflammation, pain management, and neurodegenerative disorders.
In terms of application, the bicyclo[2.2.1]heptane core has been utilized in the design of peptidomimetics and macrocyclic compounds, suggesting that this compound could serve as a building block for more complex molecular architectures.
Looking ahead, ongoing research aims to elucidate the full spectrum of biological activities associated with 1-{2-aminobicyclo[2.2.1]heptan-1-yl}-N-methylmethanesulfonamide, including its selectivity profiles and mechanisms of action at molecular levels.
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